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Compound of Interest

Compound Name:
Methyl 5-methylbenzo[d]oxazole-

2-carboxylate

CAS No.: 27383-91-1

Cat. No.: B1503885

Get Quote

Executive Summary
The benzoxazole scaffold—a benzene ring fused to an oxazole ring—represents a "privileged

structure" in medicinal chemistry due to its electronic similarity to the purine bases adenine and

guanine.[1] This structural mimicry allows benzoxazole derivatives to interact promiscuously yet

specifically with diverse biological targets, ranging from nucleic acid processing enzymes (DNA

gyrase) to receptor tyrosine kinases (VEGFR-2). This guide deconstructs the molecular

mechanisms of action (MoA) of these derivatives, providing researchers with a causal

understanding of their pharmacological effects and the experimental frameworks necessary to

validate them.

Structural Basis & Structure-Activity Relationship
(SAR)
The biological efficacy of benzoxazole is dictated by substitution patterns at three critical

positions: C-2, C-5, and C-6.
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The C-2 Position (Selectivity Vector): Substitutions here primarily determine the target

specificity. Large lipophilic groups (e.g., aryl, heteroaryl) often direct the molecule toward

hydrophobic pockets in kinases (VEGFR-2) or COX-2 enzymes.

The C-5/C-6 Positions (Electronic Tuning): Electron-withdrawing groups (EWG) like -NO₂ or

halogens at these positions often enhance antimicrobial potency by increasing the acidity of

the system, facilitating hydrogen bonding with enzyme active sites.

Visualization: Benzoxazole SAR Logic
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Caption: Functional mapping of the benzoxazole scaffold. C-2 modifications drive target

selectivity, while C-5/C-6 substitutions modulate potency and electronic properties.

Primary Mechanisms of Action[4]
Anticancer Mechanism: The Kinase-Apoptosis Axis
Benzoxazole derivatives exert potent anticancer effects primarily by inhibiting Receptor

Tyrosine Kinases (RTKs), specifically VEGFR-2 (Vascular Endothelial Growth Factor Receptor-

2).
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Mechanism: The benzoxazole moiety occupies the ATP-binding pocket of VEGFR-2. The

nitrogen atom of the oxazole ring acts as a hydrogen bond acceptor, interacting with the

"hinge region" amino acids (e.g., Cys919 in VEGFR-2).

Downstream Consequences: Inhibition of VEGFR-2 autophosphorylation blocks the

RAS/RAF/MEK/ERK and PI3K/Akt signaling cascades. This leads to:

Cell Cycle Arrest: Accumulation of cells in the Pre-G1 or G1 phase.

Apoptosis Induction: Upregulation of pro-apoptotic BAX and downregulation of anti-

apoptotic Bcl-2, triggering Caspase-3 activation.

Anti-Angiogenesis: Suppression of endothelial cell migration (HUVEC), starving the tumor

of oxygen.

Antimicrobial Mechanism: The DNA Topology Axis
In bacterial models, benzoxazoles function as DNA Gyrase (Topoisomerase II) and

Topoisomerase IV inhibitors.

Mechanism: Unlike fluoroquinolones which stabilize the DNA-enzyme cleavage complex,

many benzoxazoles target the ATPase domain (N-terminal) of the GyrB subunit. This

competitive inhibition prevents the hydrolysis of ATP, which is required for the energy-

dependent introduction of negative supercoils into DNA.

Result: Replication forks stall, leading to double-strand breaks and bacterial cell death.

Anti-inflammatory Mechanism: The Arachidonic Acid
Axis
Derivatives substituted with bulky aryl groups at C-2 function as selective COX-2 inhibitors.

Mechanism: The benzoxazole core mimics the arachidonic acid structure but is rigid enough

to fit selectively into the larger hydrophobic side pocket of COX-2 (which is absent in COX-

1).
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Result: Reduced synthesis of Prostaglandin E2 (PGE2) without the gastrointestinal toxicity

associated with COX-1 inhibition.

Quantitative Data Summary
The following table summarizes the potency of key benzoxazole derivatives against specific

targets, as validated in recent literature.

Compound ID Primary Target
Cell Line /
Enzyme

IC50 / Activity
Reference
Standard

Compound 12l VEGFR-2 Kinase
HepG2 (Liver

Cancer)
10.50 µM

Sorafenib (IC50:

~4-5 µM)

Compound 12l VEGFR-2 Kinase Enzymatic Assay 97.38 nM
Sorafenib (IC50:

78 nM)

Compound 8d VEGFR-2 Kinase
MCF-7 (Breast

Cancer)
3.43 µM

Sorafenib (IC50:

4.21 µM)

Compound 1 DNA Gyrase C. krusei MIC: 15.6 µg/mL Fluconazole

Compound 3n COX-2 Enzymatic Assay SI > 200
Celecoxib (SI >

300)

Note: SI = Selectivity Index (COX-1 IC50 / COX-2 IC50).[2]

Experimental Protocols for MoA Elucidation
To rigorously investigate these mechanisms, the following self-validating protocols are

recommended.

Protocol A: VEGFR-2 Kinase Inhibition Assay
(Enzymatic)
Purpose: To determine if the compound directly inhibits the catalytic activity of the VEGFR-2

enzyme.
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Reagents: Recombinant human VEGFR-2 enzyme, Poly(Glu,Tyr) substrate, ATP (10 µM),

and test compounds dissolved in DMSO.

Reaction: Mix enzyme, substrate, and test compound in kinase buffer (50 mM HEPES, pH

7.5, 10 mM MgCl₂).

Initiation: Add ATP to initiate the phosphorylation reaction. Incubate for 60 minutes at 30°C.

Detection: Use an ADP-Glo™ or HTRF® Kinase Assay kit. Add reagent to deplete

unconsumed ATP and convert ADP to light/fluorescence.

Validation:

Positive Control: Sorafenib (must show IC50 < 100 nM).

Negative Control: DMSO only (0% inhibition).

Data Analysis: Plot Log[Concentration] vs. % Inhibition using non-linear regression

(Sigmoidal dose-response).

Protocol B: Flow Cytometric Analysis of Apoptosis
(Annexin V/PI)
Purpose: To confirm that growth inhibition is due to apoptosis (programmed cell death) rather

than necrosis.

Seeding: Seed HepG2 or MCF-7 cells (2 x 10⁵ cells/well) in 6-well plates.

Treatment: Treat cells with the IC50 concentration of the benzoxazole derivative for 24

hours.

Staining:

Harvest cells and wash with cold PBS.

Resuspend in Binding Buffer.
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Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains

DNA in necrotic cells).

Acquisition: Analyze on a flow cytometer (e.g., BD FACSCalibur).

Interpretation:

Q1 (Annexin- / PI+): Necrotic cells.

Q2 (Annexin+ / PI+): Late Apoptosis.

Q3 (Annexin- / PI-): Viable cells.

Q4 (Annexin+ / PI-): Early Apoptosis (Key indicator of specific mechanism).

Visualization: MoA Investigation Workflow
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Caption: Integrated workflow for validating benzoxazole mechanisms, moving from

computational prediction to biological confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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